molecular formula C22H27N3O2 B250829 N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B250829
M. Wt: 365.5 g/mol
InChI Key: SJBGYAHSBOIFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a piperazine ring, which is further substituted with a 3-methylbutanoyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The starting material, 1-benzylpiperazine, undergoes acylation with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form 4-(3-methylbutanoyl)-1-benzylpiperazine.

    Deprotection and Coupling: The benzyl group is removed via hydrogenation to yield 4-(3-methylbutanoyl)piperazine. This intermediate is then coupled with 4-aminobenzamide under conditions such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its piperazine moiety is known to interact with various receptors and enzymes, making it a valuable tool in pharmacological studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H27N3O2/c1-17(2)16-21(26)25-14-12-24(13-15-25)20-10-8-19(9-11-20)23-22(27)18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3,(H,23,27)

InChI Key

SJBGYAHSBOIFJY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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